molecular formula C16H12F2N4O2 B2648391 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060293-93-7

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2648391
CAS RN: 1060293-93-7
M. Wt: 330.295
InChI Key: ACYRQTQKGUDVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, also known as DFP-10917, is a small molecule inhibitor that has been extensively researched for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Sun et al. (2022) focused on the synthesis of a related pyrido[2,3-d]pyrimidine compound, demonstrating the compound's synthesis and detailed structural characterization through mass spectrometry, NMR, FT-IR spectroscopy, and X-ray diffraction. The study provides insight into the molecular structure and stability, laying the groundwork for further applications in various fields (Sun et al., 2022).

Potential Pharmacological Applications

Research into N-aryl-N'-pyrimidin-4-yl ureas has identified potent and selective inhibitors of specific receptor tyrosine kinases, highlighting the therapeutic potential of these compounds in cancer treatment. Guagnano et al. (2011) optimized a series of these ureas, resulting in significant antitumor activity in xenograft models, suggesting potential applications in anticancer therapies (Guagnano et al., 2011).

Material Science and Chemical Synthesis Applications

The synthesis and study of nitrogen-containing heterocyclic compounds using specific reactants have led to the creation of partially fluorinated heterocycles. Research by Chi et al. (2000) demonstrates the versatility of these compounds in creating pyrimidine and pyrido[1,2-a]pyrimidine derivatives, which could have implications in materials science and as intermediates in chemical synthesis (Chi et al., 2000).

Herbicidal Applications

Another avenue of research explores substituted phenyltetrahydropyrimidinones as preemergence herbicides. These compounds, acting by inhibiting carotenoid biosynthesis, demonstrate the potential agricultural applications of pyrimidinone derivatives in controlling weed growth, highlighting the diverse applications of these chemical structures beyond pharmaceuticals (Babczinski et al., 1995).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2/c1-9-14(15(23)22-7-3-2-4-13(22)19-9)21-16(24)20-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYRQTQKGUDVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.